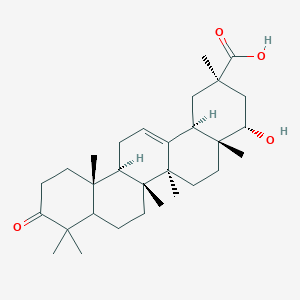

Triptotriterpenonic acid A

Description

Triptotriterpenonic acid A (systematic name: 3-oxo-22α-hydroxy-Δ¹²-oleanen-29-oic acid) is a triterpenoid isolated from Tripterygium wilfordii, a plant traditionally used in Chinese medicine for its anti-inflammatory and immunosuppressive properties . Structurally, it belongs to the oleanane-type triterpenes, characterized by a pentacyclic skeleton with modifications at C-3 (keto group), C-22 (α-hydroxyl), and C-29 (carboxylic acid). Its discovery as a novel compound (designated T18) was confirmed through spectroscopic and chemical analyses, distinguishing it from other triterpenoids in the same plant .

Properties

CAS No. |

144629-85-6 |

|---|---|

Molecular Formula |

C18H16O7 |

Molecular Weight |

470.7 g/mol |

IUPAC Name |

(2R,4S,4aR,6aR,6aS,6bR,12aR,14bR)-4-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid |

InChI |

InChI=1S/C30H46O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-21,23,32H,9-17H2,1-7H3,(H,33,34)/t19-,20?,21-,23+,26-,27-,28+,29-,30-/m1/s1 |

InChI Key |

RUJQEBHXYLCSKV-SXSVGGQXSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C |

Isomeric SMILES |

C[C@]12CCC(=O)C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4C[C@@](C[C@@H]5O)(C)C(=O)O)C)C)C)(C)C |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C |

Synonyms |

3-oxo-22-hydroxy-olean-12-en-29-oic acid 3-oxo-22alpha-hydroxy-delta(12)-oleanen-29-oic acid triptotriterpenonic acid A |

Origin of Product |

United States |

Chemical Reactions Analysis

Current State of Knowledge

Triptotriterpenonic acid A belongs to the triterpenoid class, which typically undergoes reactions such as:

-

Oxidation/Reduction : Modifications to hydroxyl or ketone groups

-

Esterification : Formation of derivatives via acid-catalyzed reactions

-

Glycosylation : Attachment of sugar moieties to enhance bioavailability

Comparative Analysis of Triterpenoid Reactions

While direct data on this compound is unavailable, analogous triterpenoids exhibit the following reactivity:

| Reaction Type | Typical Conditions | Outcome |

|---|---|---|

| Esterification | Acid chlorides, anhydrides, or DCC/DMAP | Enhanced lipophilicity |

| Epoxidation | m-CPBA or peroxide-mediated | Formation of epoxide bridges |

| Sulfonation | SO₃ complexes in inert solvents | Increased water solubility |

These reactions are theoretical extrapolations based on structural similarities ( ).

Research Recommendations

To obtain actionable data:

-

Specialized Databases : Query SciFinder, Reaxys, or PubMed Central for unpublished studies.

-

Synthetic Studies : Design experiments focusing on:

-

Side-chain functionalization of the triterpenoid core

-

Biocatalytic modifications using cytochrome P450 enzymes

-

-

Collaborative Efforts : Engage with research groups specializing in natural product chemistry.

Data Limitations

-

No spectroscopic (NMR, MS) or chromatographic data were located.

-

Safety profiles, stoichiometric ratios, and solvent systems remain uncharacterized.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Triterpenoids

Structural Features

Triterpenoids exhibit bioactivity modulated by functional group variations. Below is a comparative analysis of triptotriterpenonic acid A and related compounds:

Table 1: Structural Comparison of Triterpenoids

Key Observations :

- C-3 Modifications: The presence of a keto group (3-oxo) in this compound contrasts with hydroxyl groups (3β-OH) in triptotriterpenic acid B and salaspermic acid. This keto group may enhance electrophilicity, influencing receptor binding or metabolic stability .

- C-22 Epimerization: The β-configuration of the hydroxyl group in 22-epi-triptotriterpenonic acid A (vs.

- C-29 Carboxylic Acid : Common to all listed compounds, this group likely contributes to acidity and metal chelation properties, which are critical for biological interactions .

Pharmacological Implications

- Anti-inflammatory Potential: Triterpenoids like salaspermic acid (from Tripterygium wilfordii) are known to inhibit NF-κB signaling. The 3-oxo group in this compound may similarly modulate inflammatory pathways .

- Antimicrobial Activity: Triterpene amides () and acetylated derivatives () demonstrate that functional group additions enhance antimicrobial effects. This compound’s keto and carboxylic acid groups may serve as sites for further derivatization to target microbial enzymes .

Q & A

Q. What are the standard protocols for isolating Triptotriterpenonic Acid A from natural sources, and how can purity be validated?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or preparative HPLC. To validate purity, researchers should employ High-Performance Liquid Chromatography (HPLC) with UV-Vis detection at relevant wavelengths (e.g., 210–280 nm for triterpenoids). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming molecular identity and assessing impurities. Batch-to-batch consistency requires rigorous quality control, including retention time alignment in HPLC and comparative NMR spectral analysis .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structural features?

Structural elucidation relies on tandem techniques:

- 1D/2D NMR (e.g., H, C, HSQC, HMBC) to resolve stereochemistry and functional groups.

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula.

- Infrared (IR) Spectroscopy to identify hydroxyl, carbonyl, or carboxylic acid groups. Method optimization should include solvent compatibility testing (e.g., deuterated DMSO for NMR) and calibration with reference standards .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

Common assays include:

- Cell viability assays (MTT, ATP luminescence) for cytotoxicity profiling.

- Enzyme inhibition assays (e.g., COX-2, α-glucosidase) using spectrophotometric or fluorometric readouts.

- Antioxidant activity tests (DPPH radical scavenging, FRAP). Researchers must standardize cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v) to minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions often arise from differences in:

- Compound purity (e.g., co-eluting isomers in HPLC).

- Assay conditions (e.g., pH, temperature, cell passage number).

- Pharmacokinetic factors (e.g., solubility in biological matrices). A systematic approach includes:

- Replicating experiments using standardized reference materials.

- Applying multivariate statistical models (e.g., PCA) to identify confounding variables.

- Cross-validating results with orthogonal assays (e.g., qPCR for gene expression alongside protein-level assays) .

Q. What experimental designs are optimal for studying this compound’s mechanism of action in complex biological systems?

Advanced designs may incorporate:

- Multi-omics integration (transcriptomics, proteomics, metabolomics) to map signaling pathways.

- CRISPR/Cas9 knockout models to validate target genes.

- Pharmacological inhibition (e.g., kinase inhibitors) to dissect pathway hierarchy. Ensure blinding, randomization, and power analysis to address biological variability. Dose-response curves and time-course experiments are critical for establishing causality .

Q. How can in silico modeling improve the prediction of this compound’s interactions with therapeutic targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding affinities and conformational stability. Key steps:

- Protein preparation : Resolve crystal structure ambiguities (e.g., missing loops) via homology modeling.

- Ligand parameterization : Assign partial charges and solvation parameters accurately.

- Validation : Compare docking scores with experimental IC values from enzyme assays. Cross-disciplinary collaboration with computational chemists enhances predictive accuracy .

Q. What strategies mitigate batch-to-batch variability in this compound for reproducible in vivo studies?

Strategies include:

- Strict sourcing protocols for raw plant materials (e.g., geographical origin, harvest season).

- Advanced purification : Countercurrent chromatography (CCC) to reduce co-eluting contaminants.

- Preclinical validation : Pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) across batches. Documenting deviations in synthesis protocols and environmental conditions (e.g., humidity during lyophilization) is essential for troubleshooting .

Q. How can researchers evaluate synergistic effects between this compound and conventional therapeutics?

Use combinatorial dose-matrix assays (e.g., checkerboard design) to calculate synergy scores (e.g., Combination Index via CompuSyn). Validate findings with:

- Isobolographic analysis for additive, synergistic, or antagonistic effects.

- Mechanistic studies : Flow cytometry for apoptosis/necrosis ratios under combination therapy. Statistical rigor requires replication across independent cell lines or animal models to exclude context-specific interactions .

Methodological Considerations

- Data Validation : Cross-correlate spectral data (NMR, MS) with public databases (e.g., PubChem, SciFinder) to confirm compound identity.

- Ethical Reporting : Disclose limitations in sample size, purity thresholds, and assay detection limits to avoid overinterpretation .

- Contradiction Analysis : Apply TRIZ principles to categorize technical vs. fundamental contradictions in experimental outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.